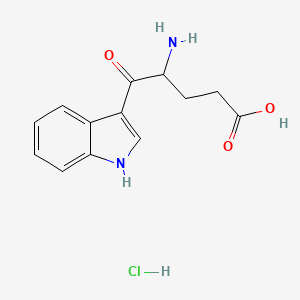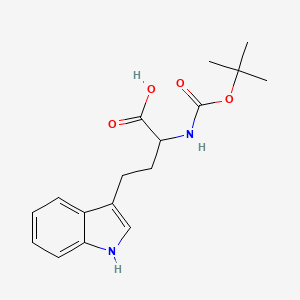
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an indole ring, which is a common structural motif in many biologically active molecules. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for amines in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butoxycarbonyl chloride with an amino acid derivative, followed by coupling with an indole derivative under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory synthesis, but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like trifluoroacetic acid for deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce various indoline derivatives.
科学的研究の応用
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .
類似化合物との比較
Similar Compounds
3-(2-Bromo-1H-indol-3-yl)-2-((S)-2-((tert-butoxycarbonyl)amino)-N-methylpropanamido)propanoic acid: Similar structure but with a bromine atom and a methyl group.
2-[(tert-butoxycarbonyl)amino]-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: Contains a hydroxy group instead of the indole ring.
Uniqueness
2-((tert-butoxycarbonyl)amino)-4-(1H-indol-3-yl)butanoic acid is unique due to its specific combination of the Boc-protected amino group and the indole ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C17H22N2O4 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
4-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-8-11-10-18-13-7-5-4-6-12(11)13/h4-7,10,14,18H,8-9H2,1-3H3,(H,19,22)(H,20,21) |
InChIキー |
CORYWFHTHMGAED-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCC1=CNC2=CC=CC=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


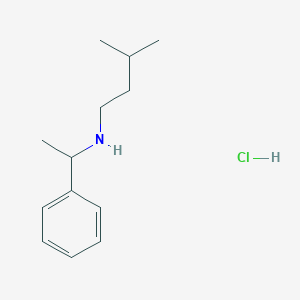
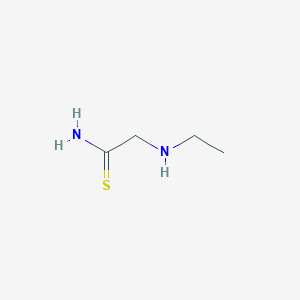

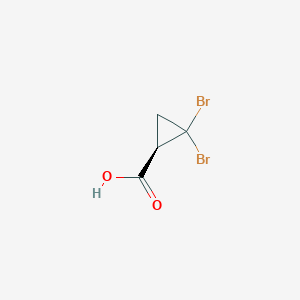

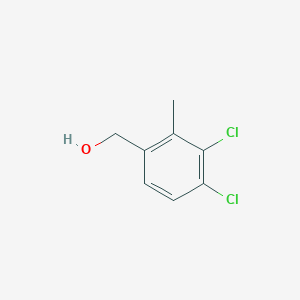
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)
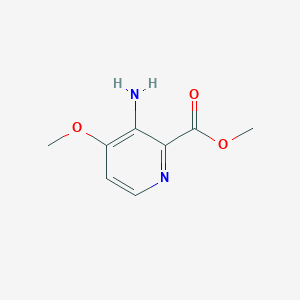
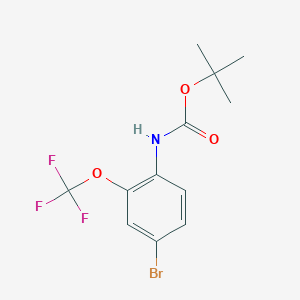

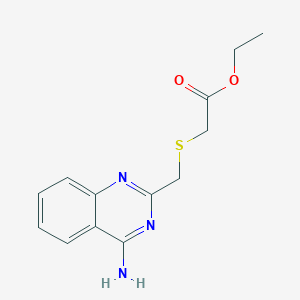
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
